molecular formula C8H6N2O B1370485 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 728034-12-6

1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B1370485
Key on ui cas rn: 728034-12-6
M. Wt: 146.15 g/mol
InChI Key: IEPOMBHPYZJZNR-UHFFFAOYSA-N
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Patent
US06949563B2

Procedure details

To a solution of (200 mg, 1.4 mmol) of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile in THF (7 mL) at −78° C. under nitrogen was added Dibal-H (1.0 M in toluene, 3.07 mL, 3.07 mmol). The reaction mixture was stirred at −78° C. for 1 hr, warmed to 55° C. and stirred for additional 2 hr. One additional equivalent of DIBAL-H (1.4 mL, 1.4 mmol) was added and the mixture stirred at 55° C. for 2 hr. The mixture was cooled to 5° C., acidified with 2 M HCl and stirred for 15 min. The mixture was then neutralized with saturated NaHCO3 (aq), extracted with CH2Cl2 (5×25 mL), washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde (107 mg, 52%). MS (ES+): 146 [MH+]. 1H NMR (DMSO-d6, 400 MHz): δ 7.22 (d, 1H, J=3.6 Hz), 7.57 (d, 1H, J=4.8 Hz), 7.67 (d, 1H, J=2.4 Hz), 8.61 (d, 1H, J=5.2 Hz), 10.42 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3.07 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:10]#N)[C:4]=2[CH:3]=[CH:2]1.CC(C[Al]CC(C)C)C.CC(C[AlH]CC(C)C)C.Cl.C([O-])(O)=[O:32].[Na+]>C1COCC1>[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([CH:10]=[O:32])[C:4]=2[CH:3]=[CH:2]1 |f:4.5,^1:14|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=CC2=C1N=CC=C2C#N
Name
Quantity
3.07 mL
Type
reactant
Smiles
CC(C)C[Al]CC(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 55° C.
STIRRING
Type
STIRRING
Details
stirred for additional 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture stirred at 55° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×25 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC2=C1N=CC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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